molecular formula C22H23NO6S B2692811 Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate CAS No. 923088-74-8

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate

Cat. No. B2692811
CAS RN: 923088-74-8
M. Wt: 429.49
InChI Key: PKOMMXJUCJZHRH-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxylate esters are a class of compounds that have attracted significant interest due to their broad range of biological activity . They often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids .


Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Chemical Reactions Analysis

Benzofuran-3-carboxylate esters can undergo various chemical reactions. For instance, they can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific derivative. For example, the molecular formula of ethyl benzofuran-2-carboxylate is C11H10O3, with an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .

Scientific Research Applications

Chemistry and Reactivity Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry, demonstrates a broad range of reactivity. Studies have shown its versatility in forming various derivatives through reactions with secondary amines, piperazine, and other reactants. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its utility in synthesizing complex molecules (Vasileva et al., 2018).

Synthetic Applications The compound is instrumental in the synthesis of novel structures, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a facile and cost-effective methodology. This is achieved through one-pot reactions, underlining its importance in the development of new pharmacologically relevant compounds (Gao et al., 2011).

Catalytic Efficiency It serves as a key intermediate in catalyzed annulation reactions, exemplified by its role in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This illustrates its potential in catalysis and the synthesis of nitrogen-containing heterocycles, which are pivotal in drug development (Zhu et al., 2003).

Enantioselective Synthesis The compound is also involved in enantioselective synthesis, as demonstrated in the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, offering pathways to S-enantiomerically enriched intermediates. This is crucial for the production of enantiopure pharmaceuticals, reflecting its significance in asymmetric synthesis (Kasture et al., 2005).

Mechanism of Action

The mechanism of action of benzofuran-3-carboxylate esters is not well-defined and likely depends on the specific derivative and its biological target .

Future Directions

Benzofuran-3-carboxylate esters have shown promise in various fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.

properties

IUPAC Name

ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMMXJUCJZHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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